1-Bromo-1-nitroethane

Description

Significance of α-Halonitroalkanes as Key Intermediates in Chemical Synthesis

α-Halonitroalkanes, such as 1-bromo-1-nitroethane, are powerful and versatile reagents in the field of organic synthesis. rsc.org The presence of both a halogen and a nitro group on the same carbon atom creates a unique electronic environment, allowing for a variety of chemical transformations. The nitro group, being strongly electron-withdrawing, increases the acidity of the α-proton, facilitating the formation of a nitronate anion. This anion can then act as a nucleophile in various carbon-carbon bond-forming reactions.

The versatility of α-halonitroalkanes is further highlighted by their ability to participate in both nucleophilic and radical reactions. rsc.orgrsc.org For instance, they can undergo nucleophilic substitution reactions where the halogen atom is displaced. Recent advancements have also harnessed their potential in photoredox catalysis, where they can act as redox-active reagents to initiate radical processes for the functionalization of alkenes. rsc.orgrsc.org This dual reactivity allows for the synthesis of a diverse range of molecules, including substituted nitroalkanes, which are themselves valuable precursors for amines, aldehydes, and carboxylic acids. rsc.org

The strategic importance of α-halonitroalkanes is evident in their application in the synthesis of complex and biologically relevant molecules. They are key intermediates in the production of pharmaceuticals and agrochemicals. solubilityofthings.com For example, they have been employed in the synthesis of β-nitroamines, which are precursors to 1,2-diamines, and in the construction of heterocyclic systems like pyrrolidines and piperidines. acs.orgresearchgate.net The ability to introduce a nitro-functionalized carbon atom into a molecule opens up a plethora of synthetic possibilities, solidifying the role of α-halonitroalkanes as indispensable tools for the modern organic chemist.

Historical Context and Evolution of Research on Halogenated Nitro Compounds

The study of halogenated organic compounds has a long and rich history, with many of these substances being known for over a century. thieme-connect.deresearchgate.net The introduction of a halogen atom into an organic molecule can dramatically alter its physical and chemical properties, a fact that early chemists quickly recognized and exploited. Similarly, nitro compounds have been a cornerstone of organic synthesis for a considerable time, initially gaining prominence as precursors to aromatic amines. sci-hub.se

The combination of these two functionalities in the form of halogenated nitro compounds has led to a fascinating area of research. Early investigations into these compounds were often driven by the desire to understand their fundamental reactivity. Over the years, the focus has shifted towards harnessing their unique properties for synthetic applications. For instance, the selective reduction of halogenated nitroaromatics to produce haloanilines has been an area of significant industrial importance. acs.orggoogle.com

The evolution of research in this field has been marked by the development of new synthetic methods and a deeper understanding of reaction mechanisms. While early work may have focused on simple transformations, modern research explores complex, multi-component reactions and stereoselective syntheses. rsc.orgrsc.orgresearchgate.net The advent of new analytical techniques and computational chemistry has also played a crucial role in elucidating the intricate pathways of reactions involving halogenated nitro compounds. nih.govmdpi.com This continuous evolution ensures that these compounds, including this compound, remain at the forefront of synthetic organic chemistry.

Overview of Current Research Trajectories for this compound and Related Structures

Current research on this compound and its analogs is vibrant and multifaceted, exploring new frontiers in catalysis, reaction design, and the synthesis of novel molecular architectures. A significant area of focus is the development of enantioselective reactions, which are crucial for the synthesis of chiral drugs and other biologically active molecules. For example, chiral secondary amines have been successfully used as catalysts for the enantioselective conjugate addition of 1-bromo-1-nitroalkanes to α,β-unsaturated aldehydes, leading to the formation of highly substituted chiral nitrocyclopropanes. researchgate.net

Another exciting trajectory involves the use of photoredox catalysis to unlock new reaction pathways. rsc.orgrsc.org By using light to initiate radical reactions, chemists can achieve transformations that are difficult or impossible to accomplish using traditional thermal methods. This approach has been used for the carbo-heterofunctionalization of alkenes with geminal bromonitroalkanes, providing access to a wide range of 1,3-difunctionalized nitro compounds. rsc.orgrsc.org

Furthermore, research continues to explore the fundamental reactivity of these compounds. The "umpolung" or reverse polarity concept has been a particularly fruitful area of investigation. nih.govresearchgate.net In umpolung amide synthesis, α-halo nitroalkanes react with amines in a process that breaks the traditional paradigm of C-N bond formation. nih.gov Recent studies have provided direct observational evidence for the formation of a transient "halo-amino-nitro alkane" (HANA) intermediate in these reactions, a discovery that opens up new avenues for targeted reaction design. nih.gov The indium-mediated reaction of this compound with aldehydes to produce 2-nitroalkan-1-ols is another area of active investigation, with a focus on understanding the reaction mechanism and controlling the stereochemical outcome. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | solubilityofthings.com |

| Polarity | Polar molecule | solubilityofthings.com |

| Solubility | Moderately soluble in polar solvents like water and alcohols | solubilityofthings.com |

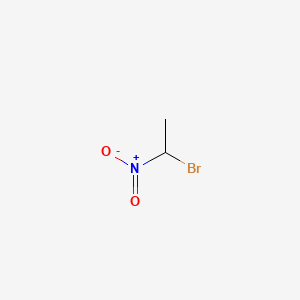

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1-nitroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrNO2/c1-2(3)4(5)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGDESQTWHNCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902427 | |

| Record name | NoName_1670 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-97-3 | |

| Record name | 1-Bromo-1-nitroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-bromo-1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-1-nitroethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 1 Bromo 1 Nitroethane and Its Derivatives

Direct Synthesis Approaches

Direct synthetic methods offer efficient routes to 1-bromo-1-nitro compounds, often by constructing the carbon skeleton and introducing the necessary functional groups in a concerted manner.

Catalytic Addition Reactions of Bromonitromethane (B42901) to Aldehydes for 1-Bromo-1-nitroalkan-2-ols

A significant direct method for synthesizing 1-bromo-1-nitroalkan-2-ols involves the catalytic addition of bromonitromethane to various aldehydes. A novel approach utilizes catalytic amounts of sodium iodide (NaI) to promote this reaction under very mild conditions. acs.orgnih.govacs.org When solutions of an aldehyde and bromonitromethane in tetrahydrofuran (B95107) (THF) are treated with a catalytic quantity of NaI at room temperature, 1-bromo-1-nitroalkan-2-ols are produced in high yields. acs.org This reaction is notable for its high purity of crude products, often eliminating the need for column chromatography purification. acs.org The process boasts 100% atom economy and avoids the use of toxic bromine. acs.orgacs.org

The proposed mechanism suggests that the iodide ion from NaI attacks the bromine atom of bromonitromethane, generating IBr and a nitronate anion. acs.orgacs.org This anion then adds to the aldehyde to form the 1-bromo-1-nitroalkan-2-ol product. acs.org This method has proven effective for a range of aldehydes, including linear, branched, and aromatic variants. organic-chemistry.org Furthermore, when a chiral N,N-dibenzyl alaninal (B1666806) is used, the reaction proceeds with good stereoselectivity, yielding an enantiopure (1S,2S,3S)-3-dibenzylamino-1-bromo-1-nitrobutan-2-ol. acs.orgacs.org

| Entry | Aldehyde | Product | Yield (%) |

| 1 | C6H13CHO | C6H13CH(OH)CH(Br)NO2 | 98 |

| 2 | (CH3)2CHCHO | (CH3)2CHCH(OH)CH(Br)NO2 | 99 |

| 3 | C6H5CHO | C6H5CH(OH)CH(Br)NO2 | 98 |

| 4 | 4-ClC6H4CHO | 4-ClC6H4CH(OH)CH(Br)NO2 | 99 |

| 5 | 4-MeOC6H4CHO | 4-MeOC6H4CH(OH)CH(Br)NO2 | 98 |

| 6 | 2-Thiophenecarboxaldehyde | C4H3SCH(OH)CH(Br)NO2 | 95 |

One-Pot Syntheses of Geminal-Bromonitroalkenes

Geminal-bromonitroalkenes can be synthesized directly in a one-pot reaction from aldehydes and bromonitromethane. tandfonline.com A convenient method involves the use of tri-n-butylarsine as a promoter. tandfonline.comtandfonline.com This reaction provides good yields of the substituted 1-bromo-1-nitroalkenes. tandfonline.comresearchgate.net The process is generally carried out by treating an aldehyde with bromonitromethane in the presence of the arsine reagent. tandfonline.com This approach is valuable as 1-bromo-1-nitroalkenes are useful intermediates in the synthesis of heterocyclic compounds. tandfonline.com

| Entry | Aldehyde (RCHO) | Product | Yield (%) | Melting Point (°C) |

| 1 | C6H5CHO | Z-1-Bromo-1-nitro-2-phenylethene | 75 | 65-66 |

| 2 | 4-NO2C6H4CHO | Z-1-Bromo-1-nitro-2-(4-nitrophenyl)ethene | 64 | 133-134 |

| 3 | 4-ClC6H4CHO | Z-1-Bromo-1-nitro-2-(4-chlorophenyl)ethene | 71 | 75-76 |

| 4 | 2-Furylaldehyde | Z-1-Bromo-1-nitro-2-(2-furyl)ethene | 65 | 78-79 |

| 5 | 2,4-Cl2C6H3CHO | Z-1-Bromo-1-nitro-2-(2,4-dichlorophenyl)ethene | 69 | 70-72 |

Table 2: One-Pot Synthesis of 1-Bromo-1-nitroalkenes using Tri-n-butylarsine. Data sourced from tandfonline.com.

Indirect Synthetic Routes and Precursors

Indirect routes to bromonitroalkenes often involve the synthesis of a saturated precursor followed by an elimination reaction. These multi-step sequences provide access to nitroalkenes from different starting materials.

Dehydrohalogenation Reactions in the Preparation of Nitroalkenes

Dehydrohalogenation is a fundamental strategy for introducing a double bond to form an alkene. sci-rad.com This elimination of a hydrogen halide (HX) from a haloalkane is typically promoted by a base. sci-rad.comlibretexts.org In the context of nitroalkenes, this involves the removal of HX from a halo-nitro precursor. researchgate.net Strong bases like sodium amide (NaNH2) are often used for double dehydrohalogenation reactions to form alkynes from dihalides, but milder bases are typically sufficient for the single elimination to form alkenes. libretexts.orgmasterorganicchemistry.com

A specific and effective example of this methodology is the synthesis of (Z)-2-phenyl-1-bromo-1-nitroethene via the dehydrobromination of its precursor, 2-phenyl-1,2-dibromo-1-nitroethane. tandfonline.comtandfonline.com The precursor is first obtained by the bromination of (E)-2-phenyl-1-nitroethene. tandfonline.comtandfonline.com The subsequent elimination of hydrogen bromide (HBr) is efficiently carried out in the presence of a base such as pyridine. sci-rad.comtandfonline.comresearchgate.net This reaction is reported to proceed quickly and with high yields, reaching 80-82%. sci-rad.comtandfonline.comresearchgate.net The stereochemistry of the starting material influences the geometry of the resulting alkene product. chegg.com

The synthesis of nitroalkenes can be broadly achieved via two primary elimination pathways: dehydration of β-nitroalcohols and dehydrohalogenation of halo-nitro compounds. sci-rad.comresearchgate.netuniovi.es

Dehydration: This pathway starts with a β-nitroalcohol, which is typically synthesized through a Henry reaction. uniovi.es The direct dehydration of the alcohol to an alkene can be thermodynamically unfavorable due to the poor leaving group nature of the hydroxyl group (-OH). uniovi.esuobasrah.edu.iq To overcome this, the reaction often requires harsh conditions or the conversion of the hydroxyl group into a better leaving group, such as a tosylate or an acetate (B1210297) ester, prior to elimination. sci-rad.comuniovi.es For example, the thermolysis of 2-benzoyloxy-1-phenyl-1-nitroethane yields 1-phenyl-1-nitroethene. sci-rad.com The dehydration of the nitroalcohol intermediate is a key step in many one-pot syntheses of nitroalkenes from aldehydes and nitroalkanes. chemicalforums.com The mechanism for base-catalyzed dehydration often proceeds via an E1cB (unimolecular elimination of the conjugate base) pathway, facilitated by an acidic proton alpha to the nitro group. uobasrah.edu.iq

Dehydrohalogenation: This route begins with a halo-nitroalkane, such as a 1-bromo-2-nitro or 1,2-dibromo-1-nitro compound. sci-rad.comuniovi.es The presence of a halogen atom provides a much better leaving group (e.g., Br-) compared to the hydroxyl group. uobasrah.edu.iq Consequently, dehydrohalogenation reactions can often be carried out under milder conditions using a suitable base (e.g., pyridine, sodium acetate, DBU) to abstract a proton from the adjacent carbon. sci-rad.comthieme-connect.deresearchgate.net The reaction typically proceeds via an E2 (bimolecular elimination) mechanism, where the base removes a proton and the leaving group departs simultaneously. chegg.com This method is a common and efficient strategy, as seen in the preparation of 2-phenyl-1-bromo-1-nitroethene from 1,2-dibromo-1-nitro-2-phenylethane. sci-rad.comresearchgate.net

Methods Utilizing Nitroethane as a Precursor for Halogenated Derivatives

The synthesis of α-halogenated nitroalkanes, such as 1-bromo-1-nitroethane, often begins with the corresponding nitroalkane precursor. Primary and secondary nitro compounds can be readily halogenated at the α-position when subjected to an alkaline solution. core.ac.uk Specifically, primary nitroalkanes like nitroethane can form both mono- and di-bromo derivatives under these conditions. core.ac.uk

A documented method for the preparation of alkane bromo-derivatives involves the use of potassium bromide (KBr) as the bromine source in the presence of an oxidant and an acid. In a specific example, nitroethane is reacted with KBr, sodium nitrite (B80452) (NaNO₂), and hydrochloric acid (HCl) in a dichloromethane (B109758) (CH₂Cl₂) solvent under an oxygen atmosphere to yield the brominated product. organic-chemistry.org This oxidative halogenation reaction provides a pathway to synthesize halogenated compounds from their alkane precursors. organic-chemistry.org

Advanced Synthetic Strategies

Recent progress in synthetic chemistry has introduced sophisticated strategies that harness the reactivity of α-bromonitroalkanes for carbon-carbon and carbon-heteroatom bond formation.

Photoredox Activation of α-Bromonitroalkanes

Visible-light photoredox catalysis has emerged as a powerful tool for activating α-bromonitroalkanes. molaid.comacs.org These compounds, including this compound, are effective redox-active reagents. molaid.comacs.orgrsc.org Upon single-electron reduction by an excited photocatalyst, the carbon-bromine bond is cleaved, generating a bromide ion and a highly reactive α-nitroalkyl radical. acs.org This radical species is a key intermediate for subsequent bond-forming reactions.

Several research groups have explored this activation method. For instance, the Ooi group developed a photocatalytic system for the reaction between α-bromonitroalkanes and styrenes. molaid.comacs.org Similarly, the Reiser and Jiao groups have utilized gem-halonitroalkanes in the photocatalytic nitroalkylation of alkenes and silyl (B83357) enol ethers, respectively. molaid.comacs.org These methodologies highlight the utility of photoredox activation in generating valuable radical intermediates from stable α-bromonitroalkane precursors. molaid.comacs.org

Table 1: Key Features of Photoredox Activation of α-Bromonitroalkanes

| Feature | Description | References |

| Reagents | α-Bromonitroalkanes (e.g., bromonitromethane) | molaid.comacs.org |

| Catalysis | Visible-light photocatalyst | molaid.comacs.org |

| Key Intermediate | α-Nitroalkyl radical | acs.org |

| Substrates | Alkenes (e.g., styrenes), silyl enol ethers | molaid.comacs.org |

| Products | γ-bromo nitroalkanes, isoxazoline-N-oxides, β-nitro ketones | molaid.comacs.org |

Radical-Polar Crossover (RPC) Strategies for Nitroalkane Functionalization

A significant advancement building upon photoredox activation is the use of Radical-Polar Crossover (RPC) strategies. molaid.comrsc.org This mechanism provides a route to diverse 1,3-difunctionalized nitro compounds. molaid.comacs.org The process begins with the photoredox-generated α-nitroalkyl radical adding to an alkene, forming a Giese-type alkyl radical intermediate. acs.org

In a key step that defines the RPC pathway, this transient alkyl radical is then oxidized by the photocatalyst to a carbocation. molaid.comacs.orgrsc.org This "crossover" from a radical to a polar (cationic) intermediate opens up possibilities for reactions with a wide array of nucleophiles. molaid.com By sequestering the bromide ion released in the initial step (for example, with a silver salt), its role as a competing nucleophile is diminished, allowing other nucleophiles to attack the carbocation. acs.orgrsc.org This strategy has been successfully employed to synthesize β-nitro ketones, 1,3-nitro alcohols, and 1,3-nitro ethers by using O-centered nucleophiles. molaid.comacs.org

Table 2: Products from Radical-Polar Crossover Functionalization

| Nucleophile | Product Type | References |

| Water / Carboxylic Acids | 1,3-Nitro Alcohols | molaid.comacs.org |

| Alcohols | 1,3-Nitro Ethers | molaid.comacs.org |

| Silyl Enol Ethers | β-Nitro Ketones | molaid.com |

| Thiols, Amines, Acids | Various 1,3-difunctionalized compounds |

Development of Halonitroenamines from Dibromoderivatives

The synthesis of halonitroenamines represents a specialized area of nitroalkene chemistry. A method has been developed for the preparation of new types of halonitroenamines, specifically 1-bromo-1-nitro-2-piperidino(cyclohexylamino)-2-phenylethenes. While detailed synthetic pathways from dibromo derivatives to halonitroenamines are not extensively covered in the searched literature, related multi-component reactions involving dibromo amides and amines with nitroalkenes have been shown to proceed through an initial α,α-dibromonitroalkane intermediate. This suggests that gem-dihalo-nitro compounds can serve as precursors in complex transformations involving amines. One report mentions the condensation of a dibromonitroalkane with an amine to form an amide, though specific conditions and yields were not detailed. molaid.com

Synthetic Utility of Structural Analogs

The study of structural analogs provides further insight into the synthetic potential of related functional group arrangements.

1-Bromo-1-lithioethene as a Practical Reagent in Organic Synthesis

1-Bromo-1-lithioethene is a structural analog of the enolate of this compound and serves as a highly practical reagent in organic synthesis. A reliable, preparative-scale synthesis involves the treatment of bromoethene with n-butyllithium (n-BuLi) at a very low temperature of -110 °C in a specialized solvent mixture.

This organolithium reagent demonstrates excellent utility as a 1-bromoethenyl nucleophile. It undergoes clean and efficient 1,2-addition to a variety of aldehydes and ketones, affording the corresponding 2-bromo-1-alken-3-ols in moderate to excellent yields. The reagent exhibits relatively low basicity at low temperatures and is compatible with many common protecting groups. Its thermal stability is sufficient to allow for trapping with other electrophiles, leading to a range of useful 1-substituted 1-bromoethene products.

Table 3: Reactions of 1-Bromo-1-lithioethene with Electrophiles

| Electrophile | Product Type | Yield | References |

| Aldehydes & Ketones | 2-Bromo-1-alken-3-ols | Moderate to Excellent | |

| Acylsilanes | 1-Bromo-1-(acylsilyl)ethenes | Good | |

| Chlorosilanes | (α-Bromoethenyl)silanes | Good | |

| Tributyltin chloride | (α-Bromoethenyl)tributylstannane | Good | |

| Iodine | 1-Bromo-1-iodoethene | Good | |

| 1,1-Bisborylalkenes | 2,3-Bisboryl-1,3-dienes | Moderate to Good |

Condensation Reactions of Nitroethane and its Derivatives

The synthesis of this compound and its derivatives can be effectively achieved through condensation reactions, primarily involving the Henry (nitroaldol) reaction as a key carbon-carbon bond-forming step. This versatile reaction utilizes the acidity of the α-hydrogen atoms in nitroethane and its derivatives, which allows for their condensation with aldehydes and ketones in the presence of a base to form β-nitro alcohols. redalyc.orgredalyc.org These intermediates can then undergo further transformations, including bromination, to yield the target 1-bromo-1-nitroalkane derivatives.

The general strategy involves a two-step sequence:

Henry Reaction: Condensation of nitroethane or a derivative with a suitable aldehyde or ketone to form a β-nitro alcohol.

Bromination: Subsequent bromination of the β-nitro alcohol at the α-position to the nitro group.

Henry Reaction of Nitroethane and its Derivatives

The Henry reaction is a cornerstone in the synthesis of nitro compounds. redalyc.org It begins with the deprotonation of the nitroalkane at the α-carbon by a base, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. nowgonggirlscollege.co.in

Primary and secondary nitroalkanes, due to the presence of active α-hydrogens, readily participate in condensation reactions with aldehydes in the presence of a base. nowgonggirlscollege.co.in A variety of bases can be employed to catalyze this reaction, ranging from alkali hydroxides and carbonates to amines.

The reaction of nitroethane with formaldehyde (B43269), for instance, is a fundamental example. Depending on the stoichiometry, this reaction can yield 2-nitro-1-propanol, and with an excess of formaldehyde, it can lead to the formation of 2-nitro-1,3-propanediol. atamanchemicals.com

The following table summarizes representative Henry condensation reactions involving nitroethane and its derivatives with various aldehydes, which serve as precursors for brominated derivatives.

| Nitroalkane | Aldehyde | Base/Catalyst | Product | Reference(s) |

| Nitroethane | Formaldehyde | Calcium Hydroxide (B78521) | 2-Nitro-1,3-propanediol | atamanchemicals.com |

| Nitroethane | Benzaldehyde | Amine | 1-Phenyl-2-nitro-1-propanol | nowgonggirlscollege.co.in |

| Nitromethane (B149229) | Formaldehyde | Alkaline Environment | Tris(hydroxymethyl)nitromethane | atamanchemicals.com |

Subsequent Bromination to Yield this compound Derivatives

Following the Henry condensation, the resulting β-nitro alcohol can be subjected to bromination to introduce a bromine atom at the α-position to the nitro group. Primary and secondary nitro compounds are readily halogenated in an alkaline solution at the α-position. nowgonggirlscollege.co.in

A notable example that illustrates this synthetic sequence is the preparation of 2-bromo-2-nitro-1,3-propanediol (Bronopol). atamanchemicals.com This industrial antimicrobial is synthesized through a nitroaldol reaction of nitromethane with formaldehyde in an alkaline medium, followed by bromination of the intermediate tris(hydroxymethyl)nitromethane. atamanchemicals.comgoogle.com

Similarly, for the synthesis of this compound derivatives, the product of the Henry reaction between nitroethane and an aldehyde would be treated with bromine in the presence of a base. The base facilitates the formation of the nitronate anion from the β-nitro alcohol, which then reacts with bromine. rsc.org

For instance, the condensation product of nitroethane and formaldehyde, 2-nitro-1-propanol, could be brominated under basic conditions to yield 1-bromo-1-nitro-2-propanol. The choice of base and reaction conditions is crucial to control the extent of bromination, as primary nitro compounds can potentially form both mono- and dibromo derivatives. nowgonggirlscollege.co.in

Reaction Mechanisms and Chemical Reactivity of 1 Bromo 1 Nitroethane

Mechanistic Insights into Electrophilic and Nucleophilic Processes

The chemical behavior of 1-bromo-1-nitroethane is largely dictated by the strong electron-withdrawing nature of the nitro (–NO₂) group and the presence of a good leaving group, bromine. The presence of these electronegative groups on the same carbon atom creates a highly electrophilic carbon center, making it a prime target for electron-rich nucleophiles. solubilityofthings.comlibretexts.org This inherent polarity influences its reactivity patterns and solubility in polar solvents. solubilityofthings.com

In nucleophilic substitution reactions, the carbon atom bonded to both the bromine and the nitro group is activated for attack. smolecule.com The bromine atom's effectiveness as a leaving group, superior to that of other halogens like fluorine, often directs the course of these reactions toward bromide displacement. smolecule.com The nitro group plays a crucial role by stabilizing the transition state of SN2 pathways through both resonance and inductive effects, thereby lowering the activation energy required for the substitution to occur. smolecule.com

Conversely, under specific conditions, such as in the presence of polyphosphoric acid, nitroalkanes can be transformed into phosphorylated nitronates. rsc.org These intermediates exhibit strong electrophilic properties, enabling them to react with various nucleophiles in one-pot, multi-step transformations. rsc.org

Cycloaddition Reactions Involving 1-Bromo-1-nitroethenes

While this compound itself is a saturated alkane, its unsaturated analogue, 1-bromo-1-nitroethene (B14605480), is a valuable reactant in cycloaddition reactions. These alkenes, often referred to as conjugated nitroalkenes, are highly reactive toward nucleophilic agents due to their significant global electrophilicity. sci-rad.com They serve as important building blocks in the synthesis of five-membered heterocyclic rings through [3+2] cycloaddition (32CA) reactions. sci-rad.comsci-rad.com The synthesis of 1-bromo-1-nitroethene derivatives, such as (Z)-1-bromo-1-nitro-2-phenylethene, can be achieved via the addition of bromine to a nitrostyrene, followed by the elimination of hydrogen halide. growingscience.comtandfonline.com

A particularly well-studied reaction is the [3+2] cycloaddition between 1-halo-1-nitroethenes and nitrones, which provides a pathway to synthesize substituted isoxazolidines. sci-rad.comscispace.comd-nb.info These reactions are of interest for their potential to create complex heterocyclic structures with a high degree of control over the molecular architecture. scispace.com However, the reaction's success can be sensitive to the substitution pattern; for instance, some studies have noted that reactions involving 1-bromo-1-nitroethene may not proceed under conditions where other nitroalkenes are reactive. sci-rad.comd-nb.info

The bromine atom at the C1 position of the nitrovinyl fragment plays a pivotal role in dictating the reaction mechanism. mdpi.com It has been proposed that the steric shielding of the α-carbon by the relatively large bromine atom is a key factor that favors a stepwise, zwitterionic mechanism over a one-step, concerted pathway. mdpi.comnih.gov This is in contrast to reactions with 2-substituted nitroethenes, which often proceed through a concerted, albeit polar and asynchronous, mechanism. mdpi.com The presence of the bromine atom, therefore, fundamentally alters the energy landscape of the reaction, making the formation of an intermediate species more favorable. mdpi.com

The mechanism of [3+2] cycloadditions involving nitrones and nitroalkenes has been a subject of extensive theoretical and experimental investigation. While the "concerted" pericyclic mechanism was long considered the standard, there is now significant evidence for stepwise pathways involving zwitterionic intermediates, particularly in polar reactions. mdpi.comnih.govmdpi.commdpi.com

A stepwise mechanism is especially favored by polar interactions between the reactants, the use of polar solvents, and the presence of substituents that can stabilize ionic centers. nih.gov In the case of the reaction between (Z)-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone and Z-2-EWG-1-bromo-1-nitroethenes (where EWG is an electron-withdrawing group), a stepwise, zwitterionic mechanism has been identified as the key pathway. nih.govmdpi.com Density Functional Theory (DFT) calculations have shown that while a reaction might proceed via a one-step mechanism in a less polar solvent like toluene, switching to a more polar solvent such as nitromethane (B149229) can make the stepwise zwitterionic mechanism the more probable route. lp.edu.ua The formation of these zwitterionic intermediates is a critical branching point that determines the final products of the reaction. d-nb.info

| Reaction Type | Proposed Mechanism | Key Influencing Factors | Supporting Evidence |

|---|---|---|---|

| 32CA with 1-Bromo-1-nitroethene derivatives | Stepwise, Zwitterionic | Steric hindrance from bromine atom mdpi.comnih.gov; Polar solvents lp.edu.ua; Substituents stabilizing ionic centers nih.gov | DFT computational studies mdpi.comlp.edu.ua; Detection of zwitterionic intermediates nih.gov |

| 32CA with 2-substituted nitroethenes (for comparison) | One-step, Concerted (polar, asynchronous) | Less steric hindrance at α-carbon mdpi.com | Theoretical and experimental studies mdpi.com |

The regio- and stereoselectivity of these cycloaddition reactions are highly controlled, often leading to a specific isomer with high preference. scispace.comnih.gov The regioselectivity can be explained by analyzing the electronic properties of the reactants. d-nb.info Typically, the reaction is initiated by the nucleophilic attack of the oxygen atom of the nitrone (the most nucleophilic center) on the β-carbon atom of the nitroethene (the most electrophilic center). d-nb.info This specific interaction favors the formation of 4-nitro-substituted isoxazolidines. d-nb.info

The stereoselectivity of the reaction determines the relative configuration (e.g., cis or trans) of the substituents in the final isoxazolidine (B1194047) ring. For example, the reaction of 1-chloro-1-nitroethene (B13024322) with (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone was found to produce both 3,4-trans and 3,4-cis stereoisomers. scispace.com In contrast, the reaction with 2-(trichloromethyl)-1-bromo-1-nitroethene under similar conditions yielded only a single cis-isomeric product, demonstrating high stereoselectivity. scispace.com This high degree of control makes these reactions a powerful tool for synthesizing specific, structurally complex bioactive compounds. scispace.com

| Nitroalkene Reactant | Observed Products | Selectivity Outcome |

|---|---|---|

| 1-Chloro-1-nitroethene | Mixture of 3,4-trans and 3,4-cis isoxazolidines scispace.com | Stereoselective, but not stereospecific |

| 2-(Trichloromethyl)-1-bromo-1-nitroethene | Single 3,4-cis isoxazolidine isomer scispace.com | Highly Regio- and Stereoselective |

[3+2] Cycloaddition (32CA) Reactions with Nitrones

Radical Pathways in α-Bromonitroalkane Transformations

Beyond ionic pathways, α-bromonitroalkanes, including this compound, are effective precursors for generating α-nitroalkyl radicals. Recent advances in photoredox catalysis have enabled the use of these compounds in the radical functionalization of alkenes. nih.govrsc.org These reactions typically proceed via a single electron transfer (SET) process, which reduces the α-bromonitroalkane to generate an electrophilic α-nitroalkyl radical and a bromide ion. nih.gov

These highly reactive radical intermediates can then participate in a variety of transformations. acs.org For example, they can add across the double bond of alkenes, such as styrenes, to form a new carbon-carbon bond. nih.govrsc.org The resulting intermediate can then be further transformed, leading to diverse products like γ-bromo nitroalkanes or isoxazoline-N-oxides. nih.govrsc.org This radical-polar crossover strategy allows for the multicomponent carbo-heterofunctionalization of alkenes, providing rapid access to a range of 1,3-difunctionalized nitro compounds. nih.govrsc.org Furthermore, the generation of α-nitroalkyl radicals from gem-bromonitroalkanes has been utilized to trigger cascade reactions, such as neophyl-type rearrangements, to synthesize structurally diverse α-aryl-γ-nitro ketones. acs.orgresearchgate.net

Elimination Mechanisms in Nitro-functionalized Systems

Elimination reactions are a class of organic reactions in which two substituents are removed from a molecule in either a one- or two-step mechanism. libretexts.orgstudysmarter.co.uk For haloalkanes, the most common mechanisms are E1 and E2. libretexts.org The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the E2 mechanism is a one-step, concerted reaction. libretexts.orgdocbrown.info

In nitro-functionalized systems like this compound, the presence of the electron-withdrawing nitro group can influence the mechanism of elimination. The nitro group increases the acidity of the α-proton, which can favor an E1cB (Elimination Unimolecular conjugate Base) mechanism under basic conditions. sci-rad.commgscience.ac.in The E1cB mechanism involves the deprotonation of the substrate to form a carbanion, followed by the departure of the leaving group. libretexts.org

The choice between substitution and elimination is influenced by several factors, including the strength of the base, the solvent, and the structure of the substrate. docbrown.infolibretexts.org Strong, sterically hindered bases tend to favor elimination over substitution. msu.edu For this compound, elimination of HBr would lead to the formation of 1-nitroethene. The reaction conditions can be tuned to favor either substitution or elimination pathways. smolecule.com

Substitution Reactions via SRN1 Mechanism with Nitroalkane Anions

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is a chain reaction that proceeds through radical and radical anion intermediates. inflibnet.ac.inresearchgate.netorganicreactions.org This mechanism allows for the substitution of leaving groups on substrates that are typically unreactive towards traditional nucleophilic substitution.

The key steps of the SRN1 mechanism are:

Initiation: A single electron is transferred to the substrate (e.g., this compound) to form a radical anion. inflibnet.ac.inpsu.edu

Propagation:

The radical anion fragments, losing the leaving group (bromide) to form an α-nitroalkyl radical. inflibnet.ac.inresearchgate.net

This radical then reacts with a nucleophile, such as a nitroalkane anion (nitronate), to form a new radical anion. researchgate.netarkat-usa.org

The newly formed radical anion transfers an electron to another molecule of the substrate, regenerating the α-nitroalkyl radical and propagating the chain. psu.eduarkat-usa.org

Reactions of α-halonitroalkanes with nitronate anions via the SRN1 mechanism have been studied. rsc.orgrsc.org For example, the reaction of 5-bromo-5-nitrohex-1-ene with the anion of 2-nitropropane (B154153) was investigated, although cyclization of the intermediate radical did not occur under the tested conditions. rsc.orgrsc.org The success of an SRN1 reaction depends on various factors, including the solvent, the nature of the nucleophile, and the substrate. vt.eduarkat-usa.org Liquid ammonia (B1221849) is often a good solvent for SRN1 reactions. psu.eduarkat-usa.org

Influence of Substituent Effects and Steric Hindrance on Reaction Kinetics and Mechanisms

Substituent effects and steric hindrance play a significant role in determining the kinetics and mechanisms of chemical reactions involving this compound.

Substituent Effects: The electron-withdrawing nitro group has a profound effect on the reactivity of the molecule.

Acidity: It increases the acidity of the α-proton, making deprotonation easier under basic conditions, which is relevant for elimination reactions. sci-rad.commgscience.ac.in

Radical Stability: It stabilizes the α-nitroalkyl radical through π-delocalization, which is important for radical reactions. rsc.orgrsc.org

Polarity: The presence of the electronegative bromine and nitro groups makes this compound a polar molecule, influencing its solubility and interactions with polar solvents. solubilityofthings.com

Electrophilicity: The electron-withdrawing nature of the substituents can influence the electrophilicity of the carbon atom, affecting its susceptibility to nucleophilic attack. sit.edu.cn

Steric Hindrance: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that hinders a reaction. youtube.com

Substitution vs. Elimination: In nucleophilic substitution reactions, steric hindrance around the electrophilic carbon can slow down or prevent an SN2 reaction, potentially favoring an SN1 or elimination pathway. youtube.com For a secondary halide like this compound, the degree of steric hindrance is a critical factor in determining the competition between SN2 and E2 reactions. libretexts.org

Reaction Selectivity: Steric hindrance can also influence the regioselectivity and stereoselectivity of a reaction. For example, in elimination reactions, a bulky base may preferentially abstract a less sterically hindered proton, leading to the formation of the less substituted alkene (Hofmann product). In the synthesis of (Z)-1-bromo-1-alkenes, steric hindrance was found to reduce stereoselectivity. organic-chemistry.org The presence of bulky substituents near the reaction center can also affect the approach of a nucleophile or reagent. beilstein-journals.org

The interplay of these electronic and steric factors ultimately governs the reaction pathway and the nature of the products formed from this compound.

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-bromo-1-nitroethane provides distinct signals that confirm its structure. In a deuterated chloroform (B151607) (CDCl₃) solvent, the compound exhibits a quartet signal at approximately 6.04 ppm. rsc.org This splitting pattern (a quartet) is due to the coupling of the methine proton (-CH) with the three equivalent protons of the adjacent methyl group (-CH₃). The chemical shift value is influenced by the electron-withdrawing effects of both the bromine atom and the nitro group attached to the same carbon.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers further structural confirmation by identifying the different carbon environments within the molecule. For this compound, the spectrum shows two distinct signals, corresponding to the two carbon atoms in the structure. docbrown.info The carbon atom bonded to the bromine and nitro group (C1) is significantly deshielded and appears at a chemical shift of approximately 81.2 ppm. rsc.org The methyl carbon (C2) resonates at a much higher field, around 10.4 ppm. rsc.org This clear differentiation in chemical shifts provides unambiguous evidence of the connectivity within the this compound molecule.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H | CDCl₃ | ~6.04 | Quartet (q) | -CH (Br)NO₂ |

| ¹³C | CDCl₃ | ~81.2 | Singlet | C H(Br)NO₂ |

| ¹³C | CDCl₃ | ~10.4 | Singlet | -C H₃ |

Data sourced from multiple research findings, specific values may vary based on experimental conditions. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.com The IR spectrum of this compound is characterized by several key absorption bands.

The most diagnostic peaks are those corresponding to the nitro (NO₂) group. These appear as two strong, distinct bands: one for the asymmetric stretching vibration, typically in the range of 1530-1560 cm⁻¹, and one for the symmetric stretching vibration, usually found between 1320-1390 cm⁻¹. rsc.org Additionally, the spectrum shows C-H stretching vibrations for the alkane part of the molecule just below 3000 cm⁻¹ and C-H bending vibrations around 1370-1470 cm⁻¹. docbrown.info The presence of the carbon-bromine bond is indicated by a strong absorption in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹. savemyexams.commissouri.edu

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2845-2975 | C-H Stretch | Alkane (-CH, -CH₃) | Medium-Strong |

| 1530-1560 | Asymmetric Stretch | Nitro (-NO₂) | Strong |

| 1370-1470 | C-H Bend | Alkane (-CH, -CH₃) | Strong |

| 1320-1390 | Symmetric Stretch | Nitro (-NO₂) | Strong |

| 500-600 | C-Br Stretch | Bromoalkane (-C-Br) | Strong |

Expected ranges based on characteristic group frequencies. savemyexams.comrsc.orgdocbrown.infomissouri.edu

X-ray Crystallography for Solid-State Molecular Conformation and Geometric Configuration

While specific X-ray crystallographic data for this compound is not readily found in the surveyed literature, the analysis of related, more complex compounds like (Z)-1-bromo-1-nitro-2-phenylethene demonstrates the power of this technique. growingscience.comgrowingscience.com For this latter compound, X-ray analysis unequivocally established its Z-configuration, meaning the phenyl group and the bromine atom are on the same side of the carbon-carbon double bond. growingscience.comgrowingscience.com Such an analysis for this compound, were it to be crystallized, would provide exact measurements of the C-Br, C-N, and N-O bond lengths and the tetrahedral geometry around the chiral carbon atom.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

The mass spectrum of this compound is expected to show a distinctive molecular ion peak. Due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). docbrown.infodocbrown.info For this compound (C₂H₄BrNO₂), with a molecular weight of approximately 154 g/mol , these peaks would appear at m/z 153 and 155.

Common fragmentation pathways would likely involve the cleavage of the carbon-bromine bond or the carbon-nitro bond. This would lead to characteristic fragment ions. Predicted fragmentation includes the loss of the nitro group ([M-NO₂]⁺), the loss of a bromine atom ([M-Br]⁺), and cleavage of the C-C bond. libretexts.org High-resolution mass spectrometry, such as Electrospray Ionization Mass Spectrometry (ESI-MS), can provide highly accurate mass measurements to confirm the elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 152.94 / 154.94 | Molecular ion showing isotopic pattern for ⁷⁹Br / ⁸¹Br. |

| [M+H]⁺ | 153.95 / 155.95 | Protonated molecule. |

| [M+Na]⁺ | 175.93 / 177.93 | Sodium adduct. |

| [M-NO₂]⁺ | 106.95 / 108.95 | Fragment from loss of the nitro group. |

| [M-Br]⁺ | 74.02 | Fragment from loss of a bromine atom. |

Predicted m/z values based on isotopic masses. uni.lu

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating non-volatile or thermally unstable compounds. For compounds related to this compound, reversed-phase HPLC is often employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol/water or acetonitrile/water mixture). growingscience.comrsc.org The purity of a sample of this compound can be determined by the presence of a single major peak in the chromatogram, with the retention time being characteristic of the compound under specific analytical conditions.

Gas Chromatography (GC): GC is well-suited for the separation and analysis of volatile compounds. A sample of this compound would be vaporized and passed through a column with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. The method is often coupled with a mass spectrometer (GC-MS), which allows for both separation and identification of the compound and any impurities. psu.edu Methodologies for similar compounds, such as 1,1-dichloro-1-nitroethane, involve collection on an adsorbent like activated charcoal followed by solvent desorption and GC analysis, a technique applicable for determining the concentration of such compounds in various samples. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications in Mechanistic Studies

Density Functional Theory (DFT) has become a important tool in organic chemistry for investigating reaction mechanisms, offering a balance between computational cost and accuracy. For halogenated nitroalkanes like 1-bromo-1-nitroethane, DFT calculations are instrumental in elucidating electronic structure, reaction pathways, and transition states. While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles are widely applied to analogous systems, such as other halogenated alkanes and nitro compounds. researchgate.netresearchgate.netacs.org

Quantum mechanical calculations on similar molecules show that the presence of a nitro group, a strong electron-withdrawing substituent, significantly influences the reactivity of the adjacent carbon atom. smolecule.com This effect activates the carbon for nucleophilic substitution. DFT studies on related systems help in quantifying the activation energies for pathways like bimolecular nucleophilic substitution (S_N2), revealing how the nitro group stabilizes the transition state through both inductive and resonance effects. smolecule.com

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Analysis

Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing chemical reactivity, positing that changes in electron density, rather than molecular orbitals, govern reaction feasibility and pathways. researchgate.netluisrdomingo.com MEDT has been successfully applied to understand the mechanisms of various organic reactions, including cycloadditions and polar reactions involving nitro-functionalized compounds. mdpi.comnih.govresearchgate.net

Within the MEDT framework, the analysis of conceptual DFT (CDFT) reactivity indices, such as electrophilicity and nucleophilicity, helps classify reagents and predict their reactive behavior. mdpi.com While direct MEDT studies on this compound are not prominent, the theory can be applied to understand its potential reactions. For instance, in a hypothetical reaction, the electron density distribution, analyzed through tools like the Electron Localization Function (ELF), would reveal the most probable sites for nucleophilic or electrophilic attack. The global electron density transfer (GEDT) at the transition state would indicate the degree of polarity of the reaction. mdpi.com For polar reactions, the interaction between the most electrophilic center of one reactant and the most nucleophilic center of the other determines the regioselectivity. mdpi.com

Exploration of Potential Energy Surfaces and Transition States

The exploration of a potential energy surface (PES) is fundamental to understanding any chemical reaction. libretexts.org A PES maps the potential energy of a system as a function of the geometric coordinates of its atoms. libretexts.org Minima on this surface correspond to stable reactants, products, and intermediates, while saddle points represent transition states—the highest energy point along the lowest energy path between a reactant and a product. libretexts.orgwikipedia.orgpressbooks.pub

For this compound, computational methods like DFT can be used to map the PES for reactions such as S_N2 substitutions or elimination reactions. The rate of a reaction is determined by the energy barrier of the transition state (activation energy). pressbooks.pub Transition State Theory (TST) provides a framework for calculating reaction rate constants based on the properties of the reactants and the transition state. wikipedia.orglibretexts.org

Quantum mechanical calculations for similar systems show that the nitro group can lower the activation energy for S_N2 pathways by stabilizing the transition state. smolecule.com For example, in the S_N2 reaction of bromomethane (B36050) with a hydroxide (B78521) anion, a well-studied system, the PES shows a clear transition state where the nucleophile attacks and the leaving group departs. pressbooks.pub A similar approach for this compound would involve calculating the energy profile along the reaction coordinate, identifying the structure and energy of the transition state, and thus predicting the reaction's feasibility and kinetics. The table below illustrates hypothetical activation energy values for competing S_N2 and E2 reactions, which would typically be determined through such PES explorations.

| Reaction Pathway | Reactants | Transition State (TS) | Calculated Activation Energy (ΔG‡) (kcal/mol) | Reaction Type |

|---|---|---|---|---|

| Substitution | C₂H₄BrNO₂ + OH⁻ | [HO···CH(CH₃)NO₂···Br]⁻ | 22.5 | S_N2 |

| Elimination | C₂H₄BrNO₂ + OH⁻ | [HO···H···CH(Br)NO₂]⁻ | 25.0 | E2 |

Note: The values in this table are illustrative and represent typical data obtained from PES calculations.

Conformational Analysis and Electronic Structure Calculations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. youtube.com For this compound, rotation around the C-C and C-N single bonds gives rise to various conformers with different energies. DFT and other quantum chemical methods are used to calculate the geometries and relative energies of these conformers. chachkov.ruresearchgate.net

Studies on the parent molecules, nitroethane and bromoethane, provide insight. For nitroethane, calculations show a low barrier to internal rotation of the nitro group. researchgate.net For bromoethane, the staggered conformation is the energy minimum, while the eclipsed conformation is the energy maximum, with a rotational barrier of about 3.6 kcal/mol. youtube.com For this compound, the presence of both bulky and polar bromo and nitro groups on the same carbon would lead to a more complex conformational landscape, with steric and electrostatic interactions playing a key role.

Electronic structure calculations provide information on the distribution of electrons within the molecule, which is key to its reactivity. The strong electron-withdrawing nature of the nitro group and the electronegativity of the bromine atom make the C-Br bond highly polarized, rendering the carbon atom electrophilic. smolecule.com

| Compound | Method/Basis Set | Dipole Moment (Debye) | C-Br Bond Length (Å) | C-N Bond Length (Å) |

|---|---|---|---|---|

| Bromoethane | MP2/cc-pVTZ (Calculated) | 2.04 | 1.950 | N/A |

| Nitroethane | B3LYP/6-31G* (Calculated) | 3.22 | N/A | 1.503 researchgate.net |

| This compound | (Experimental/Estimated) | 2.97 stenutz.eu | - | - |

Note: Data for this compound is limited; values for parent compounds are provided for comparison.

Solvent Effects in Organic Reactions

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models are essential for understanding and predicting these solvent effects.

Computational Modeling of Solvation (e.g., Polarizable Continuum Models (PCM))

Implicit solvation models, particularly Polarizable Continuum Models (PCM), are a computationally efficient way to study solvent effects. faccts.defaccts.de In these models, the solute is placed within a cavity in a continuous medium characterized by the solvent's bulk properties, such as its dielectric constant. faccts.deruc.dk The solvent's response to the solute's charge distribution creates a reaction field, which in turn perturbs the solute's electronic structure and energy.

Several variations of PCM exist, including the Conductor-like PCM (C-PCM) and the Integral Equation Formalism PCM (IEFPCM). faccts.deruc.dk Another widely used model is the SMD (Solvation Model based on Density), which is a universal solvation model that includes contributions from cavity-dispersion interactions. ruc.dkgithub.io These models are routinely used in conjunction with DFT to calculate the free energies of reactants, transition states, and products in solution, allowing for the prediction of how a solvent will affect reaction thermodynamics and kinetics. nih.gov

Impact of Solvent Polarity on Reaction Rates and Mechanisms

The polarity of the solvent is a critical factor influencing reactions involving polar or charged species. cdnsciencepub.com For reactions of this compound, such as nucleophilic substitution, the solvent polarity can dramatically alter the reaction rate.

According to the Hughes-Ingold rules, reactions where the transition state is more polar than the reactants are accelerated by polar solvents. Conversely, if the reactants are more charged or polar than the transition state, a more polar solvent will stabilize the reactants more, increasing the activation energy and slowing the reaction. chemrxiv.org

In a potential S_N2 reaction of this compound with an anionic nucleophile, the charge is more dispersed in the transition state compared to the localized charge on the reactant nucleophile. Therefore, polar protic solvents, which are effective at solvating anions through hydrogen bonding, would stabilize the nucleophile more than the transition state, leading to a higher activation barrier and a slower reaction rate compared to polar aprotic solvents like DMSO or DMF. smolecule.comresearchgate.net Computational studies using models like PCM can quantify these effects by calculating the free energy of activation in different solvents. chemrxiv.orgresearchgate.net

| Solvent | Type | Dielectric Constant (ε) | Predicted Relative Rate (k_rel) | Reasoning |

|---|---|---|---|---|

| Hexane | Nonpolar | 1.9 | Very Low | Poor solvation of charged nucleophile. |

| Ethanol | Polar Protic | 24.5 | Low | Strong solvation of nucleophile via H-bonding stabilizes reactant more than TS. |

| Acetone | Polar Aprotic | 21.0 | Moderate | Solvates cation, leaving "naked" nucleophile, but less polar than DMF/DMSO. |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High | Poorly solvates nucleophile, increasing its reactivity. Stabilizes TS. smolecule.com |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | 46.7 | Very High | Excellent for S_N2; poorly solvates nucleophile, increasing its reactivity. researchgate.net |

Note: The relative rates are qualitative predictions based on established principles of solvent effects on S_N2 reactions.

Advanced Research Applications and Potentials

Role as Building Blocks for Complex Organic Molecules

1-Bromo-1-nitroethane serves as a potent building block in the asymmetric synthesis of intricate organic molecules. The presence of the nitro group allows for its participation in carbon-carbon bond-forming reactions, while the bromine atom provides a handle for subsequent transformations. This dual reactivity is particularly exploited in organocatalytic conjugate addition reactions.

One notable application is in the synthesis of highly substituted chiral nitrocyclopropanes. In these reactions, this compound, along with other 1-bromo-1-nitroalkanes, reacts with α,β-unsaturated aldehydes in the presence of chiral secondary amine catalysts. This methodology has been shown to produce nitrocyclopropanes with excellent enantioselectivities and good diastereoselectivities. researchgate.net

Furthermore, asymmetric conjugate addition of 1-bromo-1-nitroalkanes to α,β-unsaturated ketones, catalyzed by chiral primary amines, yields 4-bromo-4-nitroketones. These products are obtained in high yields and with outstanding enantioselectivities (97–99% ee). The resulting brominated nitroketones can be further transformed, for instance, through debromination, to afford chiral 4-nitroketones without loss of optical purity, demonstrating the utility of this compound as a stereodirecting building block. researchgate.net

Table 1: Asymmetric Conjugate Addition Reactions Involving 1-Bromo-1-nitroalkanes

| Reactant 1 | Reactant 2 | Catalyst | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1-Bromo-1-nitroalkane | α,β-Unsaturated Aldehyde | Chiral Secondary Amine | Chiral Nitrocyclopropane | High |

These examples underscore the importance of this compound in generating stereochemically rich and complex molecular frameworks, which are often key intermediates in the synthesis of biologically active compounds. nih.gov

Precursors and Intermediates in Targeted Organic Synthesis

The reactivity of this compound makes it a valuable precursor and intermediate in various targeted organic syntheses. Its ability to act as both an electrophile and a masked nucleophile (after conversion to its nitronate form) is central to its utility.

Analogous to the well-documented reactions of bromonitromethane (B42901), this compound is a potential precursor for a variety of heterocyclic compounds. For instance, reactions with substituted benzaldehydes or sulfur-containing nucleophiles can lead to the formation of nitro-substituted furans and thiophenes, respectively. researchgate.net These heterocyclic cores are prevalent in many pharmaceutical agents. The bromo- and nitro-functionalities allow for a range of transformations, including substitution, cyclization, and oxidation-reduction reactions. nih.govdatapdf.com

A significant application of 1-bromo-1-nitroalkanes is in the synthesis of 2-bromo-2-nitroalkan-1-ols through Henry (nitro-aldol) reactions. The reaction between an aldehyde and a bromonitroalkane, such as this compound, can be catalyzed by a copper(II) acetate (B1210297)/amino pyridine ligand system to produce the corresponding bromonitroalcohols in a highly enantioselective manner. researchgate.net These products are versatile intermediates, as the hydroxyl and nitro groups can be further manipulated to introduce new functionalities. For example, they can be converted to (E)-nitroalkenes with high stereoselectivity via a samarium-promoted elimination reaction. researchgate.net

Table 2: Synthesis of 2-Bromo-2-nitroalkan-1-ols

| Aldehyde | Bromonitroalkane | Catalyst System | Product |

|---|

The diverse reactivity of the nitro group, which can be reduced to an amine or converted into other functional groups, further expands the synthetic utility of the intermediates derived from this compound. nih.gov

Contributions to Functional Organic Materials Research

While specific research detailing the direct incorporation of this compound into functional organic materials is not extensively documented, its inherent chemical functionalities suggest potential applications in this field. The synthesis of novel materials with tailored electronic, optical, or mechanical properties often relies on the use of versatile building blocks.

The electron-withdrawing nature of the nitro group and the potential for the bromine atom to participate in cross-coupling reactions make this compound an interesting candidate for the synthesis of functionalized monomers. These monomers could then be polymerized to create materials with specific properties. For instance, the nitro group can influence the electron affinity and charge transport characteristics of a material, which is relevant for applications in organic electronics. The bromine atom can serve as a site for post-polymerization modification or for creating cross-linked networks, enhancing the thermal and mechanical stability of the material.

The development of functional materials often involves the strategic placement of different functional groups to achieve desired properties. The bifunctional nature of this compound offers a platform for introducing both a nitro group and a reactive handle (bromine) in a single step, which could be advantageous in the design and synthesis of complex material architectures.

Exploration in Catalysis Research, including Green Chemistry Aspects

The exploration of this compound in catalysis research is primarily centered on developing more sustainable and efficient synthetic methodologies, aligning with the principles of green chemistry. iciset.in A key aspect of green chemistry is the use of catalytic methods to replace stoichiometric reagents, thereby reducing waste and improving atom economy. mdpi.commdpi.com

Reactions involving this compound often utilize stoichiometric bases or activating agents. A significant goal in green chemistry is to develop catalytic versions of these transformations. For example, the Henry reaction, which traditionally uses a stoichiometric amount of base, can be rendered catalytic and asymmetric using metal complexes or organocatalysts. researchgate.net This not only reduces waste but also provides access to chiral products, which is highly desirable in the pharmaceutical industry.

Furthermore, the development of catalytic systems that can perform transformations on substrates containing the bromo- and nitro-functional groups without causing unwanted side reactions is an active area of research. For instance, iron-catalyzed transfer hydrogenation has been shown to be a mild and selective method for the reduction of nitroarenes, tolerating other functional groups like halogens. nih.gov Applying such selective catalytic methods to aliphatic compounds like this compound could open up new, greener synthetic routes.

The principles of green chemistry also encourage the use of safer solvents and reaction conditions. Research into performing reactions with this compound in environmentally benign solvents like water or under solvent-free conditions would be a significant advancement. researchgate.net The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another important aspect of green chemistry that could be applied to reactions involving this compound. mdpi.com

Future Perspectives in 1 Bromo 1 Nitroethane Research

Development of Novel and Sustainable Synthetic Methodologies

The future of 1-bromo-1-nitroethane synthesis lies in the adoption of greener and more efficient methodologies that minimize environmental impact and enhance safety. Key areas of development are expected to include:

Phase-Transfer Catalysis (PTC): This technique has shown promise for the synthesis of nitroalkanes from bromoalkanes. mdma.chscribd.com Future research will likely focus on optimizing PTC conditions for the synthesis of this compound, exploring various catalysts and reaction media to improve yields and selectivity while using water as a solvent to reduce reliance on volatile organic compounds. ijirset.comdalalinstitute.comcrdeepjournal.org

Microreactor Technology: The use of microreactors offers significant advantages in terms of safety, efficiency, and scalability for nitration and halogenation reactions. microreactiontechnology.commdpi.comresearchgate.netrsc.org Future investigations will likely explore the continuous-flow synthesis of this compound in microreactors, allowing for precise control over reaction parameters and minimizing the risks associated with handling energetic materials.

Biocatalytic Approaches: The use of enzymes in chemical synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. researchgate.netnih.gov Research into biocatalytic halogenation and nitration could lead to highly sustainable methods for producing this compound and its derivatives. researchgate.netnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including halogenations. nih.govprinceton.eduprinceton.educolumbia.edu The development of photoredox-catalyzed methods for the synthesis of this compound could provide a milder and more selective alternative to traditional methods.

A comparative look at potential sustainable synthetic methods is presented in the table below:

| Methodology | Potential Advantages | Research Focus |

| Phase-Transfer Catalysis | Use of water as a solvent, milder reaction conditions, potential for high yields. mdma.chijirset.com | Catalyst optimization, solvent screening, process intensification. |

| Microreactor Technology | Enhanced safety, precise process control, improved heat and mass transfer, scalability. microreactiontechnology.commdpi.com | Reactor design, optimization of flow parameters, integration with online analytics. |

| Biocatalysis | High selectivity (enantio- and regioselectivity), mild reaction conditions, use of renewable resources. researchgate.netvapourtec.com | Enzyme discovery and engineering, reaction media optimization, process development. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions, high functional group tolerance. nih.govprinceton.edu | Catalyst development, exploration of reaction scope, mechanistic studies. |

In-depth Elucidation of Underexplored Reaction Pathways

While some reactions of this compound are known, a vast landscape of its chemical reactivity remains to be explored. Future research will likely focus on uncovering and understanding novel transformations:

Cycloaddition Reactions: Halogenated nitroalkenes, which can be derived from this compound, are potent dienophiles and dipolarophiles. The participation of this compound and its derivatives in [3+2] and other cycloaddition reactions presents a promising avenue for the synthesis of complex heterocyclic structures. nih.govresearchgate.netuchicago.edu

Radical Reactions: The presence of both a bromine atom and a nitro group suggests that this compound could participate in a variety of radical-mediated transformations. Exploring its reactivity in single-electron transfer (SET) and photoredox-catalyzed radical reactions could lead to the development of new carbon-carbon and carbon-heteroatom bond-forming methodologies.

Transition-Metal Catalyzed Cross-Coupling: The development of methods for the cross-coupling of alkyl halides has been a major focus in organic synthesis. Investigating the potential of this compound as a coupling partner in various transition-metal-catalyzed reactions could open up new synthetic routes to a wide range of functionalized molecules.

Rational Design and Synthesis of New Derivatives with Tuned Reactivity

The ability to fine-tune the chemical and physical properties of this compound through the synthesis of new derivatives holds immense potential for various applications.

Medicinal Chemistry: Nitroalkanes and their derivatives are known to exhibit a range of biological activities. The rational design and synthesis of novel this compound derivatives could lead to the discovery of new therapeutic agents with improved efficacy and selectivity.

Energetic Materials: The nitro group is a key component of many energetic materials. The synthesis of new derivatives of this compound could lead to the development of novel energetic plasticizers or high-nitrogen compounds with tailored energetic properties. rsc.orgnih.govnih.govgoogle.comuni-muenchen.de

Precursors for Heterocyclic Synthesis: The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science.

Integration of Advanced Computational and Experimental Techniques for Comprehensive Understanding

A synergistic approach that combines advanced computational modeling with experimental validation will be crucial for accelerating progress in all aspects of this compound research.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies: Combined QM/MM simulations can provide detailed insights into reaction mechanisms, transition states, and the role of the solvent in reactions involving this compound. nih.govresearchgate.netnih.gov This understanding can guide the rational design of more efficient catalysts and reaction conditions.

Machine Learning and Artificial Intelligence: Machine learning algorithms can be trained on experimental data to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. cmu.edunih.govmdpi.comarxiv.org The application of these tools to this compound research could significantly accelerate the discovery and development process.

In Situ Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in situ NMR and IR spectroscopy, can provide real-time information about reaction kinetics and intermediates. This data is invaluable for elucidating reaction mechanisms and optimizing reaction conditions.

The integration of these advanced techniques will provide a more comprehensive and predictive understanding of the chemistry of this compound, paving the way for its innovative application in a wide range of scientific and industrial fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-bromo-1-nitroethane, and how can purity be ensured?

- Methodology : The compound is typically synthesized via bromination of nitroethane derivatives. A common approach involves nitration of ethane precursors followed by bromination using HBr or PBr₃ under controlled temperatures (0–5°C). Purification is achieved through fractional distillation, with purity verified via GC-MS (>98%) and elemental analysis. Ensure anhydrous conditions to prevent hydrolysis .

- Key considerations : Monitor reaction exothermicity to avoid decomposition. Use inert atmospheres (N₂/Ar) to stabilize reactive intermediates.

Q. What spectroscopic methods are used to characterize this compound, and what key spectral features should researchers look for?

- Methodology :

- ¹H/¹³C NMR : Look for characteristic signals: δ ~4.3 ppm (CH₂Br) and δ ~1.5 ppm (CH₃) in ¹H NMR; δ ~80–90 ppm (C-Br) and δ ~110–120 ppm (C-NO₂) in ¹³C NMR.

- IR : Confirm nitro group (asymmetric stretch ~1540 cm⁻¹, symmetric ~1370 cm⁻¹) and C-Br (~560 cm⁻¹).

- Mass spectrometry : Molecular ion peak at m/z 154 (C₂H₄BrNO₂⁺) .

- Validation : Cross-reference with literature data and use high-resolution MS to resolve ambiguities.

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Risk mitigation :

- Storage : Keep in amber glass at 2–8°C under inert gas to prevent degradation.

- PPE : Use nitrile gloves, chemical goggles, and fume hoods due to volatility (vapor pressure ~2.1 mmHg at 25°C) and potential respiratory irritation.

- Decomposition : Avoid exposure to heat (>40°C) or strong bases, which may release toxic NOₓ or HBr .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields of this compound in nitration reactions?

- Analysis :

- Systematic review : Compare reaction parameters (e.g., stoichiometry of HNO₃/H₂SO₄, brominating agent purity) across studies. For example, yields vary from 45% to 72% depending on reaction time and temperature .

- Replication : Reproduce methods with strict control of variables (e.g., moisture, catalyst grade). Use quantitative NMR to validate yields.

Q. What strategies are effective in stabilizing this compound against thermal decomposition during exothermic reactions?

- Experimental design :

- Temperature control : Use jacketed reactors with cryogenic cooling (e.g., acetone/dry ice baths).

- Additives : Introduce radical inhibitors (e.g., BHT) or phase-transfer catalysts to moderate reaction rates.

- In situ monitoring : Utilize FTIR or Raman spectroscopy to detect decomposition intermediates (e.g., nitro radicals) .

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitution (SN) reactions compared to simple bromoalkanes?

- Mechanistic insight :

- Activation effects : The nitro group enhances the electrophilicity of the adjacent carbon, accelerating SN2 reactions (e.g., with OH⁻ or amines) but may sterically hinder SN1 pathways.

- Kinetic studies : Compare rate constants with analogous compounds (e.g., 1-bromoethane). For this compound, k₂ for hydrolysis is ~3× higher due to polar effects.

- Computational support : Use molecular dynamics simulations to map transition-state geometries and charge distribution .

Data Contradiction and Validation

Q. How should researchers address conflicting spectral data for this compound in literature?

- Resolution strategy :

- Cross-validation : Re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆ in NMR) and instrument calibration.

- Collaborative analysis : Share raw data with third-party labs for independent verification.

- Crystallography : If feasible, obtain single-crystal X-ray structures to confirm molecular geometry .

Tables for Key Comparative Data

| Property | This compound | 1-Bromoethane |

|---|---|---|

| Molecular Weight (g/mol) | 154.96 | 108.97 |

| Boiling Point (°C) | 152–154 | 38 |

| Dipole Moment (D) | ~3.2 | ~1.9 |

| Hydrolysis Rate (k, 25°C) | 3.2 × 10⁻⁴ s⁻¹ | 1.1 × 10⁻⁴ s⁻¹ |

Retrosynthesis Analysis